molecular formula C4H6N2S3 B2923906 Bis(methylsulfanyl)-1,2,4-thiadiazole CAS No. 41218-42-2

Bis(methylsulfanyl)-1,2,4-thiadiazole

Cat. No. B2923906
CAS RN: 41218-42-2
M. Wt: 178.29
InChI Key: JIMZKZWNBXHIEA-UHFFFAOYSA-N
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Description

Bis(methylsulfanyl)-1,2,4-thiadiazole, also known as BMST, is a heterocyclic compound that belongs to the family of thiadiazoles. It is a sulfur-containing organic compound that has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In recent years, BMST has gained significant attention as a promising candidate for the development of new drugs and therapeutic agents due to its unique chemical properties and biological activities.

Scientific Research Applications

Glutaminase Inhibition for Therapeutic Potential

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a derivative, acts as a potent and selective allosteric inhibitor of kidney-type glutaminase, presenting therapeutic potential in cancer treatment. This compound and its analogs showed promise in attenuating the growth of human lymphoma cells both in vitro and in mouse models (Shukla et al., 2012).

Antioxidant Activity

  • A study synthesized a new class of sulfone/sulfonamide-linked bis(thiadiazoles) and tested them for antioxidant activity. Methyl-substituted bis(oxadiazoles), a related compound, displayed significant antioxidant properties, indicating potential applications in oxidative stress-related disorders (Padmaja et al., 2014).

Material Chemistry and Crystal Engineering

  • The 1,3,4-thiadiazole core has been explored in the synthesis of copper(I) π-complexes for applications in materials chemistry. These complexes exhibit a range of coordination behaviors and could be significant in the development of organometallic materials (Ardan et al., 2017).

Antimicrobial Activity

  • Novel sulfone-linked bis heterocycles, including thiadiazoles, were synthesized and tested for antimicrobial properties. Certain compounds in this study demonstrated pronounced antimicrobial activity, indicating potential use in combating microbial infections (Padmavathi et al., 2008).

Anticancer Properties

  • Bis(1,3,4-thiadiazole) derivatives synthesized in a study showed higher antitumor activity against human breast carcinoma cell lines compared to a standard drug, suggesting their potential as cytotoxic agents (Gomha et al., 2016).

Corrosion Inhibition

  • Derivatives of thiadiazoles, including bis(methylsulfanyl)-1,2,4-thiadiazole, have been investigated for their ability to inhibit corrosion in metals. This application is crucial in the field of materials science, particularly for the protection of metals in corrosive environments (Lebrini et al., 2007).

properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-7-3-5-4(8-2)9-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMZKZWNBXHIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(methylsulfanyl)-1,2,4-thiadiazole

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